molecular formula C21H24N2O3S B2384492 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(phenylthio)propanamide CAS No. 1206986-35-7

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(phenylthio)propanamide

Cat. No. B2384492
M. Wt: 384.49
InChI Key: HAJISYGIGXNVHA-UHFFFAOYSA-N
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Description

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C21H24N2O3S and its molecular weight is 384.49. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structure Analysis

In the realm of chemical synthesis and structure analysis, the compound has been a subject of interest. For example, a study by Bai et al. (2012) focused on the synthesis and structural confirmation of a related molecule, highlighting the significance of halogenated hydrocarbon amination reactions in producing target molecules with complex structures (Bai et al., 2012). This research provides insight into the synthetic pathways and structural characteristics of such compounds.

Tubulin Polymerization and Anticancer Research

A significant aspect of the scientific research on this compound involves its potential impact on tubulin polymerization and its implications in anticancer research. Gastpar et al. (1998) investigated methoxy-substituted compounds for their ability to inhibit tubulin polymerization, a key process in cancer cell division, thereby demonstrating the compound's potential as a cytostatic agent (Gastpar et al., 1998).

Novel Synthesis Methods

Research by Toda et al. (1999) contributes to the field by presenting novel synthesis methods for tetrahydroquinolines, an important structural component of the compound . Their work elaborates on efficient synthesis routes, highlighting the compound's relevance in synthetic chemistry (Toda et al., 1999).

Antibiotic Research

The compound's derivatives have been studied for their antibiotic properties as well. For instance, Asolkar et al. (2004) discovered a tetrahydroquinoline derivative with significant biological activity against bacteria and fungi, indicating the compound's potential in antibiotic research (Asolkar et al., 2004).

Antitumor Properties and Molecular Docking Studies

The compound's derivatives have been evaluated for their antitumor properties through molecular docking studies, as demonstrated by Nair et al. (2014). Their research emphasizes the compound's potential in targeting various proteins related to cancer, inflammation, and other biological processes (Nair et al., 2014).

properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-phenylsulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-26-15-21(25)23-12-5-6-16-9-10-17(14-19(16)23)22-20(24)11-13-27-18-7-3-2-4-8-18/h2-4,7-10,14H,5-6,11-13,15H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJISYGIGXNVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CCSC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(phenylthio)propanamide

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